molecular formula C19H16N4OS B2554713 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034565-15-4

2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2554713
CAS No.: 2034565-15-4
M. Wt: 348.42
InChI Key: RHVUUOSEMRIBCR-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring fused with a thiophene and pyridine moiety

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives , this compound could be of interest in the development of new drugs.

Preparation Methods

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and pyridine groups. Common reagents used in these reactions include acetic anhydride, thiophene-3-carboxaldehyde, and pyridine-3-carboxaldehyde. The reaction conditions usually involve heating under reflux and the use of catalysts such as palladium or copper salts.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptotic pathways.

Comparison with Similar Compounds

Similar compounds to 2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide include:

    2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: This compound also features a benzotriazole ring and is used in similar applications.

    2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethylamine: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(11-23-13-22-16-5-1-2-6-17(16)23)21-10-14-4-3-8-20-19(14)15-7-9-25-12-15/h1-9,12-13H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVUUOSEMRIBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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